1-Cyclopentylpiperidin-3-amine
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Overview
Description
“1-Cyclopentylpiperidin-3-amine” is a chemical compound with the CAS Number: 1218549-05-3 . It has a molecular weight of 168.28 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Synthesis Analysis
The synthesis of amines like “1-Cyclopentylpiperidin-3-amine” often involves reactions with acid chlorides or acid anhydrides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Molecular Structure Analysis
The IUPAC name for “1-Cyclopentylpiperidin-3-amine” is (3S)-1-cyclopentyl-3-piperidinamine . The InChI code for this compound is 1S/C10H20N2/c11-9-4-3-7-12 (8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 .Chemical Reactions Analysis
Amines, including “1-Cyclopentylpiperidin-3-amine”, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Synthesis and Pharmacological Applications
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Anti-inflammatory Activities
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Chemical Properties
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Synthesis
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Safety Information
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Chemical Properties
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Synthesis
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Safety Information
Safety And Hazards
The safety information for “1-Cyclopentylpiperidin-3-amine” includes several hazard statements: H302, H314, H335 . The compound is associated with the GHS05 and GHS07 pictograms, and the signal word is "Danger" . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
1-cyclopentylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXQYURTRYAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679002 |
Source
|
Record name | 1-Cyclopentylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpiperidin-3-amine | |
CAS RN |
1215295-80-9 |
Source
|
Record name | 1-Cyclopentyl-3-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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